molecular formula C20H14N4O3S B2621932 N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1251706-55-4

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2621932
CAS No.: 1251706-55-4
M. Wt: 390.42
InChI Key: YAFJTPJQPJGEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, HOBt

    Solvents: Ethanol, dichloromethane (DCM), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to its combination of thiazole, oxadiazole, and xanthene moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Molecular Formula : C_{23}H_{17}N_{5}O_{3}S
  • Molecular Weight : 445.47 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Thiazole moiety
    • Xanthene core

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiazole rings exhibit a variety of biological activities including:

  • Antimicrobial Effects : Many derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential applications in cancer therapy.
  • Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can lead to downstream effects influencing cell signaling.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.

Antimicrobial Activity

A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds showed varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to 0.25 µg/mL for different analogs .

CompoundMIC (µg/mL)Target Organism
3a0.045Mycobacterium tuberculosis
3b0.25Mycobacterium tuberculosis

Anticancer Activity

Research has demonstrated that xanthene derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against breast cancer cells, showing an IC50 value of 12 µM, indicating significant potential for further development .

Case Studies

  • Case Study on Anticancer Properties :
    • A derivative similar to this compound was evaluated in vitro against human breast cancer cells (MCF7). The study found that the compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study assessing various oxadiazole derivatives against Staphylococcus aureus, the compound demonstrated superior antibacterial activity with an MIC of 0.05 µg/mL, outperforming standard antibiotics .

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c1-11-21-14(10-28-11)19-23-24-20(27-19)22-18(25)17-12-6-2-4-8-15(12)26-16-9-5-3-7-13(16)17/h2-10,17H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFJTPJQPJGEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.